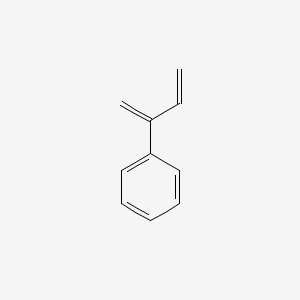

buta-1,3-dien-2-ylbenzene

Description

Historical Context and Early Studies of 2-Phenyl-1,3-Butadiene

The exploration of 2-phenyl-1,3-butadiene dates back to the mid-20th century, with early studies focusing on its synthesis and fundamental reactivity. A notable early synthesis was reported by C. S. Marvel, which brought the compound to the attention of the broader chemical community. mdpi.comresearchgate.netresearchgate.net These initial investigations laid the groundwork for understanding the behavior of this functionalized diene.

One of the first areas of significant investigation was its participation in Diels-Alder reactions. A 1951 study published in the Journal of the American Chemical Society detailed the condensation of 2-phenyl-1,3-butadiene with various dienophiles. acs.orgacs.org This research demonstrated that the reaction with mono-substituted dienophiles predominantly yields 1,4-disubstituted cyclohexenes. acs.org For instance, the reaction with acrylic acid was found to produce both the "para" (1,4-disubstituted) and "meta" (1,5-disubstituted) isomers, with the former being the major product. acs.org These early cycloaddition studies were crucial in elucidating the directing effect of the phenyl substituent on the regioselectivity of the reaction.

Significance of 2-Phenyl-1,3-Butadiene as a Functionalized Diene in Organic Chemistry and Polymer Science

The significance of 2-phenyl-1,3-butadiene stems from its dual role as a versatile reactant in organic synthesis and a key monomer in the creation of advanced polymers. Its distinct structure allows for the synthesis of complex molecules and materials with unique properties.

In the realm of organic chemistry , 2-phenyl-1,3-butadiene is primarily valued for its participation in cycloaddition reactions, most notably the Diels-Alder reaction. The phenyl group influences the regioselectivity of the cycloaddition, making it a useful tool for constructing substituted cyclohexene (B86901) rings, which are common motifs in many natural products and pharmaceuticals.

The following table summarizes the outcomes of Diels-Alder reactions between 2-phenyl-1,3-butadiene and various dienophiles as reported in early studies:

| Dienophile | Major Product Type | Ratio of Isomers (para:meta) | Reference |

| Acrylic Acid | 1,4-disubstituted | ~5:2 | acs.org |

| Acrylamide | 1,4-disubstituted | ~7:1 | acs.org |

| Acrylonitrile | 1,4-disubstituted | ~4:1 | acs.org |

| Methyl Acrylate | 1,4-disubstituted | - | acs.org |

| Phenylacetylene | 1,4-disubstituted | - | acs.org |

| 2-Vinylpyridine | 1,4-disubstituted | - | acs.org |

In polymer science , 2-phenyl-1,3-butadiene is a monomer of considerable interest for producing specialty polymers. The resulting poly(2-phenyl-1,3-butadiene) exhibits distinctive properties compared to polymers derived from isoprene, largely due to the bulky and rigid phenyl group. mdpi.com This structural feature can lead to polymers with high glass transition temperatures (Tg), making them suitable for applications requiring high-temperature stability. mdpi.comresearchgate.net

Research has explored various catalytic systems for the polymerization of 2-phenyl-1,3-butadiene to control the microstructure of the resulting polymer. For example, Ziegler-Natta catalysts have been employed to produce poly(2-phenyl-1,3-butadiene) with varying stereochemistry. researchgate.net More recent studies have utilized rare-earth metal complexes to achieve highly selective polymerizations. For instance, certain complexes can yield highly 3,4-selective living polymerization, producing plastic polydienes with high glass-transition temperatures. bohrium.com Cationic cyclization of highly 3,4-regulated poly(2-phenyl-1,3-butadiene) has been shown to produce hydrocarbon polymers with exceptionally high glass transition temperatures, reaching up to 325 °C. researchgate.net

The table below highlights key findings from polymerization studies of 2-phenyl-1,3-butadiene:

| Catalyst System | Key Findings | Resulting Polymer Properties | Reference |

| Ziegler-Natta (Al(i-Bu)3/TiCl4) | Produces low molecular weight polymers with varying cis-1,4 content depending on the catalyst ratio. | 60-90% cis-1,4-structure | researchgate.net |

| Cationic Catalysts (e.g., SnCl4) | Polymerization proceeds via a 1,4-propagation mechanism with some cyclization. | 1,4-structure with cyclized units | |

| Rare-earth metal complexes | Highly 3,4-selective living polymerization. | High glass-transition temperatures (up to 56.1 °C for the initial polymer) | bohrium.com |

| Post-polymerization Cationic Cyclization | Cationic cyclization of highly 3,4-regulated poly(2-phenyl-1,3-butadiene). | Extremely high glass transition temperature (up to 325 °C) | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

2288-18-8 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

buta-1,3-dien-2-ylbenzene |

InChI |

InChI=1S/C10H10/c1-3-9(2)10-7-5-4-6-8-10/h3-8H,1-2H2 |

InChI Key |

IMJGQTCMUZMLRZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=C)C1=CC=CC=C1 |

Related CAS |

26711-10-4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 1,3 Butadiene and Its Functionalized Analogues

Classical Approaches to 2-Phenyl-1,3-Butadiene Synthesis

The traditional syntheses of 2-phenyl-1,3-butadiene often rely on fundamental organic reactions, including Grignard reagent-mediated pathways and multi-step conversions from readily available precursors.

Grignard Reagent-Mediated Pathways and Dehydration

A common classical route involves the reaction of a Grignard reagent with a suitable ketone followed by a dehydration step. For instance, the synthesis of 2-phenyl-1,3-butadiene can be achieved through the reaction of vinylmagnesium bromide with acetophenone (B1666503). This reaction forms a tertiary alcohol, 2-phenylbut-3-en-2-ol, which is then subjected to acid-catalyzed dehydration to yield the target diene.

Another example involves the synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene (B72080) derivatives, which begins with the Grignard reaction of bromobenzene (B47551) and acetophenone to produce 1,1-diphenylethanol (B1581894) with a high yield of 91.3% researchgate.net. Subsequent dehydration and chloromethylation form 1,1-diphenyl-3-chloropropylene in 92.9% yield researchgate.net. A final Grignard reaction with benzophenone (B1666685) derivatives yields the target tetraphenyl-1,3-butadiene derivatives researchgate.net.

A similar two-part laboratory experiment involves a Grignard reaction to form 3-methyl-2-phenyl-2-butanol, which then undergoes acid-catalyzed dehydration to yield isomeric alkenes chegg.com.

Multi-Step Conversions from Precursors

Multi-step synthetic sequences provide another avenue to 2-phenyl-1,3-butadiene and its derivatives. These routes often start from simple, commercially available materials and involve a series of transformations to construct the desired diene framework. A notable example is the synthesis of 2-phenyl-1,3-butadiene from α-methylstyrene and formaldehyde (B43269) via a Prins condensation to form 4-methyl-4-phenyl-1,3-dioxane (B1220753) mdpi.com. This intermediate can then be converted to 2-phenyl-1,3-butadiene over solid acid catalysts at temperatures above 250 °C mdpi.com.

A two-step procedure for preparing 2-alkyl-1,3-butadienes has also been described, starting with the cuprate (B13416276) addition to commercially available 1,4-dibromo-2-butene (B147587) to yield 3-alkyl-4-bromo-1-butene nih.gov. Subsequent dehydrohalogenation furnishes the 2-alkyl-1,3-butadienes nih.gov.

Transition Metal-Catalyzed Syntheses of 2-Phenyl-1,3-Butadiene Derivatives

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the construction of complex organic molecules. Nickel, palladium, and titanium catalysts have all been employed in the synthesis of 2-phenyl-1,3-butadiene and its analogues, offering high efficiency and selectivity.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has proven effective for the synthesis of skipped dienes and homoallylic alcohols through cross-coupling reactions. A regio- and stereoselective nickel-catalyzed reductive three-component cross-coupling of 1,3-butadiene (B125203) with aldehydes and alkenyl triflates or bromides provides a convenient route to skipped diene compounds nih.gov.

Furthermore, a nickel-catalyzed three-component cross-electrophile coupling of 1,3-dienes with aldehydes and aryl bromides has been developed to synthesize a diverse range of 1,4-disubstituted homoallylic alcohols acs.org. Mechanistic studies suggest the involvement of an allyl-nickel(I) species in the catalytic cycle acs.org. Another novel approach is a nickel-catalyzed four-component carbonylation of 1,3-butadiene, arylboronic acids, and alkyl bromides to produce β,γ-unsaturated ketones acs.org.

| Catalyst System | Reactants | Product Type | Reference |

| NiBr2(DME) / L4 / n-Bu4NI / Mn | 1,3-dienes, aldehydes, aryl bromides | 1,4-disubstituted homoallylic alcohols | acs.org |

| Nickel catalyst | 1,3-butadiene, aldehydes, alkenyl triflates/bromides | Skipped dienes | nih.gov |

| Nickel catalyst | 1,3-butadiene, arylboronic acids, alkyl bromides, CO | β,γ-unsaturated ketones | acs.org |

Palladium-Catalyzed Routes

Palladium catalysts are widely used in organic synthesis, and they have been successfully applied to the functionalization of 1,3-butadiene. The palladium-catalyzed telomerization of 1,3-butadiene with methanol (B129727) is a key industrial process for the production of 1-octene (B94956) rsc.org. This reaction proceeds through the dimerization of 1,3-butadiene with the simultaneous addition of a nucleophile. A mechanistic study of this reaction using phosphine (B1218219) and carbene ligands has been performed to understand the regioselectivity of the process researchgate.net.

Titanium-Catalyzed Transformations

Titanium-based catalysts have been utilized in the polymerization of butadiene derivatives. For instance, the coordination polymerization of 1,3-butadiene with phenyl-substituted 1,3-butadienes, such as (E)-1-phenyl-1,3-butadiene, has been achieved using a CpTiCl3/MAO catalytic system nih.govsemanticscholar.org. This method allows for the synthesis of polydienes with pendant phenyl groups, offering control over the polymer's microstructure and properties nih.gov. The use of titanium-based Ziegler-Natta catalysts for the homo- and co-polymerization of phenyl-substituted butadienes has also been reported semanticscholar.org. Additionally, titanium complexes have been widely used to catalyze C-C bond formation through free-radical pathways nih.gov.

| Catalyst System | Monomers | Polymer Type | Reference |

| CpTiCl3/MAO | 1,3-butadiene, (E)-1-phenyl-1,3-butadiene | Pendant phenyl functionalized polydienes | nih.govsemanticscholar.org |

Synthesis of Buta-1,3-dien-2-ylbenzene Analogues with Specific Pendant Groups

The functionalization of 2-phenyl-1,3-butadiene by introducing specific pendant groups is a key strategy for tuning the properties of the resulting polymers. Methodologies have been developed to incorporate silicon-containing functionalities, heteroatoms like oxygen and nitrogen, and rigid chemical groups to enhance thermal and mechanical properties.

Incorporation of Silyl (B83357) Functionalities

The introduction of silyl groups into the butadiene structure is a significant area of research. A common method involves the use of a Grignard reagent, 2-(1,3-butadienyl)magnesium chloride, as a key intermediate. This intermediate can then react with various silyl chlorides to yield the desired silyl-functionalized butadienes. mdpi.com

For example, 2-(trimethylsilyl)-1,3-butadiene is synthesized by adding trimethylsilyl (B98337) chloride to a solution of 2-(1,3-butadienyl)magnesium chloride in tetrahydrofuran (B95107) (THF). mdpi.com The mixture is heated and refluxed for three hours. After the reaction, it is processed with hydrochloric acid and extracted with pentane (B18724) to yield the final product. mdpi.com Similarly, reacting 2-(1,3-butadienyl)magnesium chloride with (N,N-diethylamino)dimethylsilyl chloride at 0 °C in THF, followed by a 12-hour reflux, produces 2-((N,N-diethylamino)dimethylsilyl)-1,3-butadiene in a 40% yield. mdpi.com

Recent studies have also demonstrated the synthesis of buta-1,3-dienes containing multiple, different silyl groups, which can serve as versatile building blocks in organic synthesis. nih.gov For instance, a buta-1,3-diene with two distinct aryl groups on the external carbons and two different silyl groups on the internal carbons has been successfully synthesized through a hydrosilylation reaction. nih.gov Another example is the creation of (E,E)-1,2,3-trisilylbuta-1,3-dienes, which possess three different silyl groups. nih.gov

Table 1: Synthesis of Silyl-Functionalized Butadiene Analogues

| Product Name | Precursor | Silylating Agent | Solvent |

|---|---|---|---|

| 2-(Trimethylsilyl)-1,3-butadiene | 2-(1,3-Butadienyl)magnesium chloride | Trimethylsilyl chloride | THF |

Introduction of Heteroatoms (O, N, Se)

Incorporating polar heteroatoms such as oxygen and nitrogen into the butadiene backbone can significantly alter the properties of resulting polymers.

Oxygen: An oxygen-containing analogue, 2-vinyloxy-1,3-butadiene, can be synthesized via a hydrative trimerization reaction using acetylene (B1199291) and water in a KOH·H₂O/DMSO system at temperatures ranging from 80–115 °C. mdpi.com

Nitrogen: Nitrogen can be introduced as part of a silyl functionality. The synthesis of 2-((N,N-diethylamino)dimethylsilyl)-1,3-butadiene, as detailed in the previous section, provides an example of a butadiene monomer containing both silicon and nitrogen atoms. mdpi.com

Selenium: While the direct synthesis of selenium-functionalized this compound analogues is not extensively detailed in the provided context, general methods for creating organoselenium compounds often involve the reaction of organic diselenides with acetylenes or the electrophilic cyclization of substrates containing selenium. For instance, various selenium-containing heterocycles like selenophenes can be synthesized from precursors such as 1,3-diynes or 1,3-dienyl bromides with selenium-containing reagents.

Table 2: Synthesis of Heteroatom-Functionalized Butadiene Analogues

| Heteroatom | Product Name | Key Reactants | System/Conditions |

|---|---|---|---|

| Oxygen | 2-Vinyloxy-1,3-butadiene | Acetylene, Water | KOH·H₂O/DMSO, 80–115 °C |

Synthesis of Rigid-Group Functionalized Butadienes

Adamantyl Group: The adamantyl group, known for its bulky, rigid, and thermally stable tricyclic structure, can be incorporated into the butadiene monomer. The synthesis of 2-(1-adamantyl)-1,3-butadiene is one such example. mdpi.com The introduction of this group is pursued to improve the thermal and mechanical characteristics of polymers. mdpi.com

Phenyl Group: this compound, or 2-phenyl-1,3-butadiene (2-PB), is itself a prime example of a rigid-group functionalized monomer. mdpi.com The phenyl group imparts rigidity, and poly(2-PB) can be used to create high-temperature thermoplastics with a glass transition temperature as high as 325 °C. researchgate.net The synthesis of 2-PB has received significant attention since its initial successful synthesis by Marvel. mdpi.comresearchgate.net Further functionalization can be achieved by introducing various substituents onto the phenyl ring, creating a wide range of derivatives. mdpi.com For instance, 2-(4-methoxyphenyl)-1,3-butadiene (2-MOPB) was synthesized by dehydrating 2-(4-methoxyphenyl)but-3-en-2-ol using pyridinium (B92312) p-toluenesulfonate, achieving a 46% yield under mild conditions. mdpi.com

Table 3: Synthesis of Rigid-Group Functionalized Butadiene Analogues

| Rigid Group | Compound Name | Significance |

|---|---|---|

| Adamantyl | 2-(1-Adamantyl)-1,3-butadiene | Enhances thermal and mechanical properties due to its rigid, stable structure. |

| Phenyl | 2-Phenyl-1,3-butadiene | The parent compound for this class; produces high-temperature thermoplastics. mdpi.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Butadiene

Cycloaddition Reactions of 2-Phenyl-1,3-Butadiene

2-Phenyl-1,3-butadiene readily participates in [4+2] cycloaddition reactions, where its conjugated diene system reacts with a variety of dienophiles to form six-membered rings. The phenyl substituent plays a crucial role in directing the regioselectivity and influencing the stereochemical outcome of these reactions.

As a diene in the Diels-Alder reaction, 2-phenyl-1,3-butadiene is moderately reactive. The phenyl group at the C2 position creates a steric hindrance that can influence the rate of reaction. Electronically, the phenyl group is conjugated with the diene system, which affects the energy levels of the frontier molecular orbitals (HOMO and LUMO) that govern the cycloaddition process.

The reaction of 2-phenyl-1,3-butadiene with unsymmetrical dienophiles can theoretically yield two different regioisomers. The directing influence of the C2-phenyl group is a key factor in determining the product distribution. The primary factor governing regioselectivity is the electronic effect of the phenyl group, which leads to a polarization of the diene. Resonance structures indicate an increase in electron density at the C1 position, making it more nucleophilic. Consequently, in reactions with dienophiles containing electron-withdrawing groups, the major product is typically the one where the C1 of the diene bonds to the more electrophilic carbon of the dienophile. acs.org

For instance, in the reaction with an unsymmetrical dienophile like acrylic acid, the major isomer formed is 4-phenyl-Δ³-tetrahydrobenzoic acid, rather than the 3-phenyl isomer. acs.org This outcome is consistent with frontier molecular orbital theory, which predicts that the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) of the diene is at the C1 position, leading to preferential bond formation with the carbon atom of the dienophile that has the largest coefficient in its Lowest Unoccupied Molecular Orbital (LUMO).

In terms of stereoselectivity, Diels-Alder reactions are known to favor the formation of the endo adduct due to secondary orbital interactions between the π-system of the diene and the substituent on the dienophile in the transition state. This principle generally applies to the reactions of 2-phenyl-1,3-butadiene, although steric hindrance from the phenyl group can sometimes influence the endo/exo ratio.

Experimental studies have documented the reaction of 2-phenyl-1,3-butadiene with several mono-substituted dienophiles. These reactions typically require heating and result in the formation of the corresponding cyclohexene (B86901) derivatives in moderate to good yields. The reactions demonstrate the predicted regioselectivity, favoring the "para" adduct where the substituent of the dienophile is at the C4 position of the resulting ring, relative to the phenyl group at C1. acs.org

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acrolein | 4-Phenyl-Δ³-tetrahydrobenzaldehyde | Benzene, 100°C, 18 hr | 50 | acs.org |

| Acrylic Acid | 4-Phenyl-Δ³-tetrahydrobenzoic Acid | Benzene, 100°C, 18 hr | 63 | acs.org |

| Acrylonitrile | 4-Phenyl-Δ³-tetrahydrobenzonitrile | Benzene, 100°C, 18 hr | 57 | acs.org |

Maleic anhydride (B1165640) is a highly reactive and symmetric dienophile, and its reaction with 2-phenyl-1,3-butadiene proceeds readily to form the corresponding adduct. The reaction is typically high-yielding and serves as a classic example of the diene's reactivity. acs.org The product of this reaction is 4-phenyl-Δ³-tetrahydrophthalic anhydride.

| Dienophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Maleic Anhydride | 4-Phenyl-Δ³-tetrahydrophthalic Anhydride | Benzene, 25°C, 16 hr | 96 | acs.org |

The development of asymmetric Diels-Alder reactions involving 2-phenyl-1,3-butadiene is an area of synthetic interest. One approach involves the use of chiral dienophiles. A study utilizing a chiral dialkylvinylborane derived from (+)-camphene as the dienophile in a reaction with 2-phenyl-1,3-butadiene was reported. While the reaction showed high para regioselectivity and a good yield of the oxidized product, the enantiomeric excess of the major regioisomer was found to be less than 10%. This indicates that while asymmetric induction is possible, achieving high levels of stereocontrol in this specific system is challenging and may require different chiral auxiliaries or catalysts.

The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic molecules. When a dienophile is tethered to the 2-position of a 1,3-diene system, it is classified as a "Type 2" IMDA reaction. For a derivative of 2-phenyl-1,3-butadiene, this would involve attaching a dienophile-containing chain to the C2 position of the diene.

Such a reaction pathway would lead to the formation of a bridged bicyclic system. The feasibility and stereochemical outcome of the reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. The tether must be of an appropriate length to allow the molecule to adopt the necessary boat-like transition state geometry for the cycloaddition to occur without excessive strain. For derivatives of 2-phenyl-1,3-butadiene, the steric bulk of the phenyl group would also be a significant factor in the transition state energetics, potentially influencing the facial selectivity of the cycloaddition. While a powerful synthetic strategy, specific experimental examples for 2-phenyl-1,3-butadiene derivatives are not extensively documented, the principles of Type 2 IMDA reactions provide a framework for predicting their behavior in the synthesis of complex bridged ring systems.

Other Cycloaddition Types (e.g., [2+2], [3+2] Cycloadditions)

While 2-phenyl-1,3-butadiene readily undergoes [4+2] Diels-Alder cycloadditions, its participation in other cycloaddition manifolds, such as [2+2] and [3+2] reactions, is less documented but mechanistically plausible under specific conditions. acs.org

[2+2] Cycloadditions: These reactions typically involve the combination of two ene systems to form a four-membered ring. Unlike the thermally allowed [4+2] cycloadditions, thermal [2+2] cycloadditions are often symmetry-forbidden and proceed through stepwise mechanisms involving diradical or zwitterionic intermediates. libretexts.org However, photochemical [2+2] cycloadditions are symmetry-allowed and provide a viable route to cyclobutane (B1203170) derivatives. libretexts.org For 2-phenyl-1,3-butadiene, a potential [2+2] reaction with an alkene could lead to a vinylcyclobutane or a phenyl-substituted cyclobutane, depending on which double bond of the diene participates. The reaction's feasibility is enhanced with activated alkenes, such as fluoroalkenes or allenoates, which can undergo thermal [2+2] cycloadditions. libretexts.orgnih.gov A general method for the [2+2] cycloaddition of terminal alkenes with allenoates has been developed, allowing for the synthesis of 1,3-substituted cyclobutanes under Lewis acid promotion. nih.gov

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. uchicago.edu Common 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu The reactivity of 2-phenyl-1,3-butadiene in such a reaction would depend on its efficacy as a dipolarophile. The phenyl group's electronic influence on the diene system could affect the reaction rate and regioselectivity. For instance, the reaction of phenyl azide (B81097) with various ethylenes has been studied, revealing that its reactivity is highly dependent on the electronic nature of the alkene. rsc.org This suggests that the electronic properties of 2-phenyl-1,3-butadiene would be a critical factor in its potential [3+2] cycloaddition reactions.

Radical-Mediated Reactions Involving 2-Phenyl-1,3-Butadiene Precursors

The addition of phenyl radicals to conjugated dienes like 1,3-butadiene (B125203) is a key process in understanding the formation of more complex aromatic structures. uhmreactiondynamics.orgresearchgate.netnih.govsigmaaldrich.com Experimental and theoretical studies show that the reaction is initiated by the addition of the phenyl radical to one of the terminal carbon atoms (C1 or C4) of the 1,3-butadiene molecule. researchgate.netnih.gov This addition is a barrierless process, meaning it can proceed rapidly even at low temperatures, and it forms a resonantly stabilized C10H11 radical intermediate. researchgate.netosti.gov

The radical is delocalized over the allylic system, which is a key feature of radical additions to conjugated dienes. libretexts.orgpharmaguideline.com Subsequent reactions of this intermediate determine the final product distribution. One pathway involves the elimination of a hydrogen atom from the terminal CH2 group of the original butadiene moiety, leading to the formation of 1-phenyl-1,3-butadiene (B73350). uhmreactiondynamics.orgnih.gov This process occurs through a submerged barrier. researchgate.netnih.gov Under single collision conditions, this monocyclic product can account for a significant fraction of the total products. nih.govsigmaaldrich.com

It has been noted that in reactions of phenyl-type radicals with 1,3-butadiene, the addition to the central carbon atoms is not a competitive pathway compared to the addition to the terminal CH2 groups. researchgate.net

The radical addition mechanism described above is a critical step in the formation of polycyclic aromatic hydrocarbons (PAHs) and their hydrogenated counterparts, which are significant in combustion and interstellar chemistry. uhmreactiondynamics.orgnih.govsigmaaldrich.com Following the initial barrierless addition of the phenyl radical to 1,3-butadiene, the resulting resonantly stabilized radical intermediate can undergo a series of transformations. researchgate.netosti.gov

The dominant pathway to PAH formation involves isomerization of the adduct, followed by ring closure to form a bicyclic intermediate. nih.govosti.gov This intermediate then ejects a hydrogen atom, typically from the bridging carbon atom of the original phenyl ring, to form 1,4-dihydronaphthalene (B28168). researchgate.netnih.gov This final step proceeds through a tight exit transition state. nih.govsigmaaldrich.com The formation of 1,4-dihydronaphthalene from a single collision between a phenyl radical and 1,3-butadiene is a de facto barrierless process and represents a fundamental "bottom-up" mechanism for PAH synthesis. uhmreactiondynamics.orgresearchgate.net

Crossed molecular beam experiments have provided quantitative data on product formation from the reaction of phenyl radicals with 1,3-butadiene at a collision energy of approximately 55 kJ mol⁻¹. nih.govsigmaaldrich.com Similar mechanisms are observed in the reactions of substituted phenyl radicals (like p-tolyl) with 1,3-butadiene, leading to methylated dihydronaphthalene derivatives. uhmreactiondynamics.org

| Product | Yield (%) | Reference |

|---|---|---|

| 1,4-Dihydronaphthalene | 58 ± 15% | nih.govsigmaaldrich.com |

| 1-Phenyl-1,3-butadiene | 34 ± 10% | nih.govsigmaaldrich.com |

Functionalization Reactions of 2-Phenyl-1,3-Butadiene

Electrophilic Transformations: Like other conjugated dienes, 2-phenyl-1,3-butadiene is susceptible to electrophilic attack. The reaction with electrophiles such as hydrogen halides is expected to proceed via the formation of a resonance-stabilized allylic carbocation. libretexts.orgpharmaguideline.com Protonation would preferentially occur at a terminal carbon, generating a carbocation with the positive charge delocalized over two carbons. Subsequent attack by a nucleophile can lead to a mixture of 1,2- and 1,4-addition products. libretexts.org The ratio of these products can be influenced by reaction conditions such as temperature and solvent, reflecting a competition between kinetic and thermodynamic control. libretexts.org

Nucleophilic Transformations: The functionalization of 1,3-dienes through nucleophilic addition is often achieved via transition metal catalysis. researchgate.net A prominent example is the telomerization reaction, which involves the dimerization of a 1,3-diene with the simultaneous addition of a nucleophile. rsc.org This process is efficiently catalyzed by palladium complexes and can incorporate a wide variety of nucleophiles, including alcohols, amines, and water. rsc.orgacs.org Applying this to 2-phenyl-1,3-butadiene could provide a route to functionalized C16-phenyl-substituted chains. Furthermore, recent advancements in photoredox and transition-metal dual catalysis have enabled novel difunctionalization reactions of 1,3-butadiene, such as the three-component allylation of aldehydes with butadiene and thiols, which generates valuable allylic 1,3-thioalcohols. dlut.edu.cn Such strategies could potentially be adapted for the functionalization of 2-phenyl-1,3-butadiene.

Transmetallation is a fundamental organometallic reaction involving the transfer of a ligand from one metal to another. wikipedia.org This process is a key step in many catalytic cross-coupling reactions, such as Suzuki and Stille couplings, which are used to form new carbon-carbon bonds. wikipedia.org

In the context of substituted butadienes, transmetallation reactions are crucial for synthesizing versatile building blocks. For example, 2-(1,3-butadienyl)magnesium chloride, a Grignard reagent, can be used as a precursor to synthesize other organometallic derivatives of butadiene. Its reaction with trialkylstannyl chlorides or phenylselenium chloride affords 2-trialkylstannyl-1,3-butadienes and 2-phenylseleno-1,3-butadiene, respectively. researchgate.net

Furthermore, a novel transmetallation reaction has been demonstrated where the tin in a 2-trialkylstannyl-1,3-butadiene (a vinyl stannane) is transferred to selenium by reacting with phenylselenium chloride. researchgate.net This transformation highlights the utility of transmetallation for interconverting organometallic functionalities on the butadiene scaffold, thereby expanding its synthetic potential.

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-(1,3-butadienyl)magnesium chloride | Trialkylstannyl chloride | 2-Trialkylstannyl-1,3-butadiene | researchgate.net |

| 2-(1,3-butadienyl)magnesium chloride | Phenylselenium chloride | 2-Phenylseleno-1,3-butadiene | researchgate.net |

| 2-Trialkylstannyl-1,3-butadiene | Phenylselenium chloride | 2-Phenylseleno-1,3-butadiene | researchgate.net |

Polymerization Science of 2 Phenyl 1,3 Butadiene and Its Derivatives

Homopolymerization of 2-Phenyl-1,3-Butadiene

The homopolymerization of 2-phenyl-1,3-butadiene (2-PB), a monomer that can be viewed as either an α-vinyl-substituted styrene (B11656) or a 2-phenyl-substituted 1,3-butadiene (B125203), has been explored through various polymerization techniques. rsc.orgmdpi.com The resulting polymer, poly(2-phenyl-1,3-butadiene) or P(2-PB), can exhibit properties of either a plastic or an elastomer, depending on the microstructure (3,4-/1,2- vs. cis-/trans-1,4-), which is dictated by the polymerization method employed. rsc.org

Anionic Polymerization Mechanisms and Controlled Synthesis

Anionic polymerization of 2-phenyl-1,3-butadiene offers a pathway to synthesize polymers with well-defined structures. The mechanism and resulting polymer microstructure are highly dependent on the reaction conditions, particularly the solvent and counterion.

In nonpolar solvents like cyclohexane, using an organolithium initiator, the polymerization of 2-phenyl-1,3-butadiene yields a polymer with a high cis-1,4-enchainment, reaching up to 92%. semanticscholar.org This is attributed to the nature of the aggregated alkyllithium species. In contrast, the use of polar solvents like tetrahydrofuran (B95107) (THF) or the addition of polar additives disrupts these aggregates and alters the coordination of the monomer to the propagating chain end. semanticscholar.orgnii.ac.jp This leads to a significant increase in the proportion of 1,2- and 3,4-microstructures. For instance, with a lithium counterion in THF, the 1,2-enchainment can become the predominant microstructure. semanticscholar.org The size of the counterion also plays a role; larger counterions like cesium tend to favor higher 1,4-content even in polar media compared to lithium. semanticscholar.org

Living anionic polymerization of 2-PB has been successfully achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). researchgate.net This controlled nature is crucial for creating well-defined polymer architectures, including block copolymers. researchgate.netmdpi.com

The reactivity of the phenyl-substituted diene is influenced by the position of the phenyl group. Theoretical studies and experimental results show that the electronic properties and steric hindrance introduced by the phenyl group at the 2-position dictate the regioselectivity of the nucleophilic attack by the initiator and the propagating carbanion. nii.ac.jpresearchgate.net

Cationic Polymerization Kinetics and Microstructure Formation

The cationic polymerization of 2-phenyl-1,3-butadiene has been investigated using various Lewis acid initiators such as tin(IV) chloride (SnCl4), boron trifluoride diethyl etherate (BF3OEt2), and triphenylmethyl pentachlorostannate (Ph3CSnCl5) in solvents like ethylene (B1197577) dichloride. researchgate.net

The microstructure of P(2-PB) obtained through cationic polymerization is predominantly a 1,4-structure. researchgate.netrsc.org However, a notable feature of this method is a subsequent intramolecular cyclization reaction that consumes about half of the double bonds within the polymer backbone. researchgate.netrsc.org This cyclization leads to the formation of a more rigid, high-glass-transition-temperature hydrocarbon polymer. mdpi.com The propagating species in the cationic polymerization of 2-phenylbutadiene has been observed to be similar to that of 1-phenylbutadiene. researchgate.net

Coordination Polymerization and Stereoregularity

Coordination polymerization provides powerful tools for controlling the stereoregularity of polydienes, and 2-phenyl-1,3-butadiene is no exception. The choice of catalyst system is paramount in determining the resulting polymer architecture.

Classical heterogeneous Ziegler-Natta catalysts have been employed for the polymerization of 2-phenyl-1,3-butadiene. Using a catalyst system composed of aluminum triisobutyl and titanium tetrachloride, low molecular weight polymers are typically formed. researchgate.net The polymer architecture is highly sensitive to the catalyst composition.

Research has shown that altering the ratio of the aluminum alkyl to the titanium halide directly impacts the microstructure. For example:

A 3:1 ratio of aluminum triisobutyl to titanium tetrachloride produces a polymer containing 80–90% cis-1,4 units. researchgate.net

A 1:1 ratio of the same components results in a polymer with 60–70% cis-1,4 structure. researchgate.net

A significant finding is that with these specific Ziegler-type catalysts, no trans-1,4 or 3,4-units are detected in the polymer samples. The remaining unsaturation is accounted for by 1,2-polymerization. researchgate.net Homogeneous Ziegler-Natta systems have also been used, with monomer reactivities and polymer structures being rationalized by the stability of the allyl groups formed after monomer insertion. researchgate.net

| Catalyst System (Al:Ti ratio) | Predominant Microstructure | Other Units |

| Aluminum triisobutyl / Titanium tetrachloride (3:1) | 80-90% cis-1,4 | 10-20% 1,2- |

| Aluminum triisobutyl / Titanium tetrachloride (1:1) | 60-70% cis-1,4 | 30-40% 1,2- |

Rare-earth metal-based catalysts have emerged as highly efficient and selective systems for the polymerization of conjugated dienes, including 2-phenyl-1,3-butadiene. These catalysts offer exceptional control over the polymer microstructure, often in a living manner.

Specifically, amidino N-heterocyclic carbene (Am-NHC) ligated rare-earth metal bis(alkyl) complexes, when activated with a co-catalyst like [(Ph3C)][(B(C6F5)4)], have demonstrated high activity and remarkable 3,4-selectivity (up to 96.9%) for the polymerization of 2-PB. rsc.orgrsc.org This highly selective polymerization proceeds in a living fashion, producing novel plastic polydienes with high glass-transition temperatures (Tg = 44.3–56.1 °C). rsc.orgrsc.org

The selectivity of these systems is closely linked to the steric environment of the metal center. rsc.org A more sterically crowded metal center tends to exhibit lower activity but higher 3,4-selectivity. rsc.org This is because the sterically demanding complex forces the 2-PB monomer to coordinate in an η² mode, leading to the formation of a 3,4-structured polymer chain. rsc.org

Polymerization parameters also significantly influence the outcome:

Temperature: An increase in polymerization temperature (from 25 to 60 °C) leads to a decrease in 3,4-selectivity. rsc.orgrsc.org

Solvent Polarity: The 3,4-selectivity increases with the polarity of the solvent, following the order: chlorobenzene (B131634) > toluene (B28343) > cyclohexane. rsc.orgrsc.org

In contrast to the 3,4-selectivity achieved with some systems, other rare-earth catalysts, such as those with [bis(2-dipheylphosphino)phenyl]amido (PNP) ancillary ligands, can produce P(2-PB) with extremely high cis-1,4 selectivity (up to 99%) and excellent living characteristics. ippi.ac.ir

| Catalyst System | Activator | Selectivity | Key Findings |

| (Am-NHC)Lu(CH2SiMe3)2 | [(Ph3C)][(B(C6F5)4)] | High 3,4-selectivity (up to 96.9%) | Living polymerization; selectivity depends on ligand sterics and reaction conditions. rsc.orgrsc.org |

| (Am-NHC)Sc(CH2SiMe3)2 | [(Ph3C)][(B(C6F5)4)] | Almost inert | Steric bulkiness of the complex prevents polymerization. rsc.orgrsc.org |

| (PNP)RE-Complex | [PhMe2NH][B(C6F5)4] | High cis-1,4 selectivity (>99%) | Extremely high activity and living polymerization characteristics. ippi.ac.ir |

Copolymerization Strategies with 2-Phenyl-1,3-Butadiene Monomers

Copolymerization extends the range of properties achievable with 2-phenyl-1,3-butadiene by incorporating it into polymer chains with other monomers. Both random and block copolymers have been synthesized using various techniques.

Anionic block copolymerization of 2-PB with monomers like styrene (St) and 1,3-butadiene (Bd) has been explored. acs.org The success of forming block copolymers depends on the reaction medium and the sequence of monomer addition. In a polar solvent like THF, the reactivity of a living poly(2-phenylbutadienyl) chain end towards styrene is low. However, a living polystyrene chain end readily initiates the polymerization of 2-PB, allowing for the synthesis of A-B type block copolymers. acs.org In nonpolar solvents like toluene, the reactivities of the living ends are generally high, facilitating block copolymer formation. acs.org

Coordination copolymerization using Ziegler-Natta and other transition metal catalysts is also a viable strategy. Titanium-based Ziegler-Natta systems have been used to copolymerize 2-PB with 1,3-butadiene, resulting in amorphous copolymers with a predominant 1,4-cis structure for the 2-PB units. researchgate.netrsc.org Neodymium-based Ziegler-Natta catalysts are also effective for producing high-cis copolymers of butadiene and phenylbutadiene. google.com

Furthermore, the copolymerization of 1,3-butadiene with polar-functionalized derivatives of phenylbutadiene, such as 2-(4-methoxyphenyl)-1,3-butadiene (2-MOPB), has been achieved using cobalt and yttrium-based coordination catalysts. mdpi.comciac.jl.cn While the incorporation of the polar comonomer can sometimes be challenging due to potential catalyst poisoning, this approach successfully yields functionalized polydienes with improved surface properties. mdpi.com For example, using an acenaphthene-based α-diimine cobalt complex, polar cis-1,4 polybutadiene (B167195) was synthesized with 2-MOPB content ranging from 0.46–1.83%. mdpi.com

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of buta-1,3-dien-2-ylbenzene and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the monomer's structure and the detailed analysis of the polymer's microstructure.

For the monomer, 2-phenyl-1,3-butadiene, the ¹H NMR spectrum exhibits characteristic signals for the vinyl and phenyl protons. Research has shown that the reaction of phenyl radicals with 1,3-butadiene (B125203) can yield 1-phenyl-trans-1,3-butadiene, which has been characterized by ¹H NMR in CDCl₃. The spectrum shows multiplets for the aromatic protons between δ 7.41–7.21 ppm, a doublet of doublets for one of the inner vinyl protons at δ 6.79 ppm, a multiplet for the other two vinyl protons between δ 6.59–6.49 ppm, and two doublets for the terminal vinyl protons at δ 5.33 and 5.17 ppm.

In the context of polymerization, NMR is critical for determining the regioselectivity of the reaction (i.e., 1,4- vs. 3,4-addition). For instance, the highly 3,4-selective polymerization of 2-phenyl-1,3-butadiene (2-PB) has been achieved using rare-earth metal complexes. rsc.orgrsc.org The resulting poly(2-phenyl-1,3-butadiene) (P(2-PB)) was analyzed by ¹H and ¹³C NMR. The ¹³C NMR spectrum of a highly isotactic and 3,4-regioselective poly(1-phenyl-1,3-butadiene) shows a distinct peak at 40.39 ppm, assigned to the methylene (B1212753) carbon of the polymer backbone. acs.org

The copolymerization of 1,3-butadiene with various phenyl-substituted 1,3-butadiene derivatives has also been studied using NMR to confirm the chemical structures and purities of the comonomers. rsc.org

Below is a representative table of ¹H NMR data for a related compound, 1-phenyl-1,3-butadiene (B73350), which helps to understand the types of signals expected for this compound's isomers.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Aromatic | 7.41–7.21 | m | |

| CH=CH | 6.79 | dd | |

| CH₂=CH | 6.59–6.49 | m | |

| =CH (trans) | 5.33 | d | |

| =CH (cis) | 5.17 | d | |

| Table 1: ¹H NMR Data for (E)-1-phenyl-1,3-butadiene in CDCl₃. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic transitions within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational modes of the functional groups present in the molecule. For this compound, key absorption bands would include C=C stretching vibrations from both the butadiene moiety and the phenyl ring, as well as C-H stretching and bending vibrations. In aromatic compounds, C=C stretching vibrations typically appear in the 1650-1430 cm⁻¹ region. scielo.org.za The out-of-plane C-H bending vibrations are also characteristic and occur in the 900-625 cm⁻¹ range. scielo.org.za For instance, in a study of 2-isobutyl-1,3-butadiene, the IR spectrum showed peaks at 3190 and 2879 cm⁻¹ corresponding to C-H stretching. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the conjugated π-electron system of this compound. The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). utoronto.ca Conjugated dienes like 1,3-butadiene exhibit strong absorption at longer wavelengths compared to isolated double bonds. uobabylon.edu.iq The presence of the phenyl group in conjugation with the diene system in this compound is expected to shift the λmax to even longer wavelengths. For example, adding a phenyl group to a conjugated system can shift the λmax by approximately 60 nm. utoronto.ca A study on 2,4-diphenyl-3-butenoic acid reported UV absorption maxima at 235.5 µm, 283.5 µm, and 292.5 µm. acs.org

The following table summarizes the expected and observed IR absorption regions for key functional groups in phenyl-substituted butadienes.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100-3000 | scielo.org.za |

| Alkene C-H | Stretching | 3100-3000 | scielo.org.za |

| Aromatic C=C | Stretching | 1650-1430 | scielo.org.za |

| Alkene C=C | Stretching | ~1600 | |

| C-H | Out-of-plane bending | 900-625 | scielo.org.za |

| Table 2: Characteristic IR Absorption Regions for Phenyl-Substituted Butadienes. |

Advanced Spectroscopic Techniques for Investigating Polymer Architecture

Beyond basic NMR and IR, advanced spectroscopic techniques are employed to gain a deeper understanding of the complex architecture of polymers derived from this compound. These methods can provide information on polymer chain dynamics, phase structure, and interactions between different components in polymer blends or nanocomposites.

Solid-state NMR spectroscopy, for example, is a powerful tool for studying the phase structure and chain dynamics in polymer nanocomposites. mdpi.com Techniques like proton-proton double quantum correlation spectroscopy and heteronuclear correlation NMR can probe the molecular dynamics of polymers at interfaces. mdpi.com

In the context of polymerization, advanced NMR techniques such as 2D correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to make unambiguous assignments of proton and carbon signals, which is crucial for detailed microstructural analysis of complex polymers. tcd.ie For instance, these techniques have been used to characterize copolymers of 1,3-butadiene and phenyl-substituted 1,3-butadienes. rsc.org

Fluorescence spectroscopy can also be utilized to study properties like the glass transition temperature (Tg) in polymer nanocomposites by incorporating fluorescent dyes. mdpi.com The temperature dependence of the dye's fluorescence intensity changes at the Tg.

Chromatographic Methods for Product Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the analysis of its purity. They are also critical in polymer science for determining molecular weight and molecular weight distribution.

Gas Chromatography (GC): GC is a widely used method for the analysis of volatile compounds like this compound. It can be used to monitor the progress of a reaction and to determine the purity of the final product. For example, the purity of synthesized 1-phenyl-1,3-butadiene was confirmed to be >95% by gas chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used for both analytical and preparative purposes. It is particularly useful for separating isomers or for purifying less volatile compounds.

Column Chromatography: For larger scale purifications, column chromatography is often employed. For instance, after synthesis, 1-phenyl-1,3-butadiene has been purified using flash chromatography with petroleum ether as the eluent. Similarly, the Diels-Alder adduct of 2-phenyl-1,3-butadiene with maleic anhydride (B1165640) was purified by recrystallization after initial workup. acs.org

Gel Permeation Chromatography (GPC): In polymer characterization, GPC (also known as size-exclusion chromatography) is the standard method for determining the molecular weight and polydispersity index (PDI) of polymers. This technique separates polymer chains based on their size in solution. GPC has been used to characterize the copolymers of 1,3-butadiene and 1-phenyl-1,3-butadiene, providing information on their molecular weights and distributions. acs.org

The following table highlights the application of various chromatographic techniques in the context of this compound and related compounds.

| Chromatographic Technique | Application | Example | Reference |

| Gas Chromatography (GC) | Purity analysis | Purity of 1-phenyl-1,3-butadiene confirmed to be >95% | |

| Column Chromatography | Purification | Purification of 1-phenyl-1,3-butadiene using petroleum ether | |

| Gel Permeation Chromatography (GPC) | Polymer molecular weight determination | Characterization of poly(1-phenyl-1,3-butadiene) copolymers | acs.org |

| Table 3: Applications of Chromatographic Methods. |

Theoretical and Computational Chemistry Studies on 2 Phenyl 1,3 Butadiene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the electron distribution, orbital energies, and reactivity of 2-phenyl-1,3-butadiene.

DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions involving 2-phenyl-1,3-butadiene. By locating and characterizing the transition state structures, chemists can elucidate the step-by-step mechanisms of various transformations, such as cycloadditions and polymerization initiation. These calculations provide crucial information about the geometry and energy of the transition state, which is the highest point on the reaction coordinate and a key determinant of the reaction rate. For instance, in the reaction of a phenyl radical with 1,3-butadiene (B125203), computational studies have shown that the addition of the radical to a terminal carbon is a barrierless process, leading to the formation of a bound intermediate. researchgate.net Subsequent isomerization and hydrogen elimination steps, along with their associated transition states, can be computationally modeled to predict the major products. researchgate.net

The investigation of reaction mechanisms through DFT also extends to understanding the role of catalysts. For example, in Ziegler-Natta polymerization, DFT can be used to model the interaction of the monomer with the catalyst's active site, the insertion of the monomer into the growing polymer chain, and the subsequent regeneration of the active site. acs.orgkaust.edu.sa These computational models help in rationalizing experimental observations regarding stereoselectivity and chemoselectivity. researchgate.net

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various reactivity indices. scielo.org.mx These indices, derived from the change in electron density, help in predicting the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.orgscm.com The Fukui function is a key local reactivity descriptor that identifies which atoms in a molecule are most susceptible to attack. wikipedia.orgscm.com For 2-phenyl-1,3-butadiene, analysis of the Fukui function can predict the regioselectivity of its reactions.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Significance for 2-Phenyl-1,3-Butadiene |

| Chemical Potential (μ) | The negative of electronegativity. | Indicates the tendency of the molecule to escape from the system. |

| Global Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness. | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Predicts the ability to accept electrons. |

| Fukui Function (f(r)) | The change in electron density at a point r with respect to a change in the number of electrons. | Identifies the most nucleophilic and electrophilic sites in the molecule. wikipedia.orgscm.com |

Quantum Chemical Analysis of Cycloaddition Pathways

Cycloaddition reactions, particularly the Diels-Alder reaction, are a cornerstone of organic synthesis for the formation of cyclic compounds. libretexts.org Quantum chemical methods are extensively used to study the mechanism, regioselectivity, and stereoselectivity of these reactions involving 2-phenyl-1,3-butadiene.

The Diels-Alder reaction of 2-phenyl-1,3-butadiene with various dienophiles can lead to different regioisomers. Quantum chemical calculations, including DFT, can be employed to determine the energies of the transition states leading to these different products. The pathway with the lower activation energy is predicted to be the major one. mdpi.com Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used in conjunction with these calculations. mit.edu The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (or vice-versa) governs the reaction's feasibility and stereochemical outcome. mit.edu The symmetry and energy gap of these frontier orbitals are key factors in determining the reaction's facility. elte.hu

For 2-phenyl-1,3-butadiene, the phenyl group's electronic and steric effects on the diene system influence the energies and coefficients of the frontier orbitals, thereby directing the outcome of the cycloaddition. Computational studies can precisely quantify these effects, providing a detailed understanding of the reaction's stereochemistry. acs.org

Molecular Dynamics and Reaction Pathway Elucidation

While quantum chemical calculations provide static pictures of reactants, transition states, and products, molecular dynamics (MD) simulations offer a dynamic view of chemical processes. MD simulations follow the trajectories of atoms and molecules over time, providing insights into the conformational changes and reaction pathways that are not readily accessible from static calculations.

Although specific MD studies focused solely on the reaction pathways of 2-phenyl-1,3-butadiene are not extensively documented, the methodology is highly applicable. For instance, MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for understanding the s-cis and s-trans conformations of the butadiene backbone, which is crucial for its reactivity in Diels-Alder reactions.

MD simulations can also be coupled with quantum mechanics (QM/MM methods) to model chemical reactions in complex environments, such as in solution or within a polymer matrix. This approach allows for the explicit treatment of solvent effects or the influence of the surrounding polymer chains on the reaction pathway. For related systems like 1,3-butadiene, classical molecular dynamics simulations have been employed to study its structural and thermochemical properties. 193.6.1

Modeling of Polymerization Processes and Stereochemical Control

The polymerization of 2-phenyl-1,3-butadiene is of significant interest for the synthesis of specialty polymers. Computational modeling plays a crucial role in understanding the polymerization mechanisms and in predicting and controlling the stereochemistry of the resulting polymer.

Ziegler-Natta catalysts are widely used for the stereospecific polymerization of dienes. researchgate.net Computational studies, often employing DFT and hybrid methods like ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), have been instrumental in elucidating the mechanism of polymerization with these catalysts. mdpi.com These models can investigate the coordination of the 2-phenyl-1,3-butadiene monomer to the metal center of the catalyst, the insertion of the monomer into the growing polymer chain, and the factors that govern the stereoselectivity (e.g., cis-1,4, trans-1,4, or 3,4-addition). acs.orgresearchgate.net

Theoretical models can rationalize experimental findings, such as the influence of the catalyst structure, co-catalyst, and reaction conditions on the polymer's microstructure. researchgate.net For instance, computational studies on the polymerization of 1,3-butadiene with neodymium-based Ziegler-Natta catalysts have shown that while the trans-conformer of the monomer coordinates more favorably, the insertion of the cis-conformer has a lower activation energy, leading to a high cis-1,4-selectivity. mdpi.com Similar computational approaches can be applied to 2-phenyl-1,3-butadiene to understand and predict its polymerization behavior with different catalytic systems. nih.govrsc.org The insights gained from these models are invaluable for the rational design of new catalysts that can produce polymers with desired properties. kaust.edu.saresearchgate.net

Applications of 2 Phenyl 1,3 Butadiene in Advanced Organic Synthesis

Role as a Building Block for Complex Molecular Architectures

The conjugated diene structure of 2-phenyl-1,3-butadiene makes it an excellent reactant in cycloaddition reactions, particularly the Diels-Alder reaction. acs.org This reaction involves the combination of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.org The reliability and stereochemical control of the Diels-Alder reaction have established it as a powerful tool for creating cyclic systems, which are foundational to many complex natural products and novel materials. wikipedia.org

In the context of 2-phenyl-1,3-butadiene, the diene system readily reacts with various dienophiles to yield substituted cyclohexene (B86901) derivatives. The presence of the phenyl group on the diene influences the reactivity and regioselectivity of the cycloaddition, providing a pathway to specific stereoisomers. acs.org These resulting cyclic compounds serve as versatile intermediates that can be further elaborated into more complex, polycyclic molecular architectures.

Table 1: Examples of Dienophiles Used in Diels-Alder Reactions with Butadiene Derivatives

| Dienophile | Type of Compound | Resulting Structure |

|---|---|---|

| Maleic anhydride (B1165640) | Anhydride | Substituted cyclohexene dicarboxylic anhydride |

| Acetylene (B1199291) dicarboxylic ester | Ester | Substituted cyclohexadiene dicarboxylic ester |

| p-Benzoquinone | Quinone | Fused ring system |

This table illustrates common dienophiles that react with dienes like 2-phenyl-1,3-butadiene to form complex cyclic structures. researchgate.net

Intermediate in the Synthesis of Substituted Aromatic Compounds

Beyond its role in building discrete complex molecules, 2-phenyl-1,3-butadiene also functions as a key intermediate in the synthesis of polymers containing substituted aromatic moieties. It can be considered as both an α-vinyl-substituted styrene (B11656) and a 2-phenyl-substituted 1,3-butadiene (B125203). mdpi.com This dual chemical nature makes it a unique monomer for polymerization reactions.

Through coordination polymerization, 2-phenyl-1,3-butadiene can be polymerized, or copolymerized with other monomers like 1,3-butadiene, to create long-chain polymers. nih.gov The resulting polymer features a backbone with pendant phenyl groups at regular intervals. These polymeric structures are, in essence, large molecules composed of repeating substituted aromatic units. The properties of these materials, such as their thermal stability, can be tuned by the incorporation of the rigid phenyl group into the polymer chain. mdpi.com For instance, poly(2-phenyl-1,3-butadiene) can be used to produce high-temperature thermoplastics. mdpi.com

Furthermore, studies on the reaction of phenyl radicals with 1,3-butadiene have shown the formation of intermediates that lead to 1,4-dihydronaphthalene (B28168). researchgate.net This demonstrates a fundamental reaction pathway where a diene system is crucial for the construction of more complex, fused aromatic ring systems, highlighting the role of such structures as reactive intermediates.

Precursors for Diaryl-Substituted Systems

2-Phenyl-1,3-butadiene and its derivatives serve as valuable precursors for the synthesis of 2,3-diaryl-1,3-butadiene systems. These diaryl structures are of interest for their electronic and optical properties and as building blocks for more complex conjugated materials.

A specific synthetic strategy involves the use of a silyl-substituted derivative of 2-phenyl-1,3-butadiene. For example, a 2-phenyl-3-silyl-1,3-butadiene can be synthesized and then undergo a subsequent cross-coupling reaction. acs.org In this process, the silyl (B83357) group is first converted into a more reactive functional group, such as a fluorosilane. acs.org This activated intermediate can then react with an aryl halide (like 4-iodotoluene) in the presence of a suitable catalyst to introduce a second, different aryl group at the 3-position of the butadiene backbone. acs.org This sequential reaction provides an efficient method for creating unsymmetrical 2,3-diaryl-1,3-butadienes. acs.org

Table 2: Reaction Scheme for Synthesis of a Diaryl-Substituted System

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 2-phenyl-3-(dimethylphenylsilyl)-1,3-butadiene | Fluorinating agent | Conversion of silyl group | 2-phenyl-3-(fluorodimethylsilyl)-1,3-butadiene |

This table outlines a synthetic route where a derivative of 2-phenyl-1,3-butadiene is a precursor to a diaryl-substituted system. acs.org

Materials Science Innovations Utilizing 2 Phenyl 1,3 Butadiene Derivatives

Development of High-Performance Polymeric Materials

The incorporation of the phenyl group from 2-phenyl-1,3-butadiene into polymer backbones leads to materials with significantly enhanced performance characteristics, particularly in terms of thermal stability and mechanical properties.

Thermoplastics with Enhanced Thermal Stability

Homopolymers of 2-phenyl-1,3-butadiene, referred to as poly(2-phenyl-1,3-butadiene) or P(2-PB), are notable for their potential in high-temperature applications. The bulky, rigid phenyl side group restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.

Research has demonstrated that P(2-PB) can be utilized to create high-temperature thermoplastics. In a notable advancement, a simple post-polymerization modification involving the cationic cyclization of highly 3,4-regulated P(2-PB) has yielded a hydrocarbon polymer with an exceptionally high glass transition temperature of 325 °C. This value is reported to be the highest among all known hydrocarbon polymers, highlighting the immense potential of 2-phenyl-1,3-butadiene in creating materials for demanding, high-temperature environments. The regularity of the polymer structure and the position of the phenyl group are critical factors in achieving such extreme thermal stability.

| Polymer | Microstructure | Post-Modification | Glass Transition Temperature (Tg) |

|---|---|---|---|

| Poly(2-phenyl-1,3-butadiene) | Highly 3,4-regulated (96.2%) | Cationic Cyclization | 325 °C |

| Poly(1-phenyl-1,3-butadiene) | Highly 3,4-regulated (94.0%) | Cationic Cyclization | 304 °C |

Elastomers with Tailored Mechanical Properties

The copolymerization of 2-phenyl-1,3-butadiene or its isomers with other dienes, such as 1,3-butadiene (B125203), provides a direct route to elastomers with tunable mechanical properties. The incorporation of the phenyl-containing monomer allows for precise control over the glass transition temperature and other mechanical characteristics of the resulting copolymer nih.gov.

| PBD Content (mol%) | Glass Transition Temperature (Tg) |

|---|---|

| 0 | -93.7 °C |

| 10.5 | -74.9 °C |

| 21.3 | -58.1 °C |

| 33.8 | -39.5 °C |

| 44.6 | -22.4 °C |

Functional Polymers for Specific Applications

The phenyl group in 2-phenyl-1,3-butadiene is not merely a passive structural component; it is a functional group that imparts specific and desirable properties to the resulting polymers, opening up avenues for advanced applications.

Pendant Phenyl Functionalized Polydienes

The synthesis of polydienes with pendant phenyl groups is a direct strategy to create functional elastomers nih.gov. These pendant groups influence the polymer's properties in several ways. The rigidity of the phenyl ring restricts the mobility of the polymer chains, leading to a higher glass transition temperature as the concentration of the phenyl-containing comonomer is increased nih.gov. This allows for the creation of materials that can bridge the gap between traditional rubbers and plastics. The presence of the aromatic rings can also enhance the material's resistance to certain chemicals and improve its interaction with other aromatic polymers or fillers in blends and composites.

Polymers with Aggregation-Induced Emission (AIE) Characteristics

A particularly exciting application of polymers derived from phenyl-substituted butadienes lies in the field of optoelectronics. Certain multi-phenyl substituted 1,3-butadiene derivatives exhibit a phenomenon known as aggregation-induced emission (AIE) nih.govnih.gov. In dilute solutions, these molecules are typically non-emissive due to intramolecular rotations that provide a non-radiative decay pathway for the excited state. However, in an aggregated state or in the solid form, these rotations are restricted, which blocks the non-radiative pathway and forces the molecules to release their energy as light, leading to strong fluorescence nih.govnih.govmdpi.com.

Polymers containing hexaphenyl-1,3-butadiene units, for example, have been synthesized and shown to possess AIE characteristics acs.org. These materials are often soluble and possess good thermal stability and film-forming capabilities acs.org. Their optical properties, including the color and intensity of their emission, can be tuned by modifying the monomer structure acs.org. This makes them promising candidates for applications such as organic light-emitting diodes (OLEDs), chemical sensors, and fluorescent bio-imaging agents nih.govfrontiersin.org.

| Polymer Structure | State | Emission Maximum (nm) | Quantum Yield (%) |

|---|---|---|---|

| Poly(hexaphenyl-1,3-butadiene) derivative 1 | Solution | - | Low |

| Poly(hexaphenyl-1,3-butadiene) derivative 1 | Aggregate/Solid | ~500 | High |

| Bridged (E,E)-1,4-diphenyl-1,3-butadiene with two seven-membered rings | Solution | - | Low |

| Bridged (E,E)-1,4-diphenyl-1,3-butadiene with two seven-membered rings | Solid (J-aggregates) | - | High |

Integration into Composite Materials Research

The unique properties of polymers derived from 2-phenyl-1,3-butadiene make them excellent candidates for use as matrices or modifiers in composite materials mdpi.com. The enhanced thermal stability of the thermoplastics can be leveraged to create composites that can withstand higher operating temperatures. The tailored mechanical properties of the elastomers can be used to develop toughened plastics and impact-resistant materials mdpi.com.

The presence of the phenyl group can also improve the interfacial adhesion between the polymer matrix and certain types of fillers, particularly those with aromatic surfaces like carbon nanotubes or graphene. Improved adhesion is critical for effective stress transfer from the matrix to the reinforcement, which is essential for achieving significant improvements in the mechanical properties of the composite. While specific research on composites exclusively utilizing poly(2-phenyl-1,3-butadiene) is emerging, the principles of polymer composite science suggest that the incorporation of these advanced polymers could lead to a new generation of high-performance composite materials with enhanced thermal and mechanical properties.

Current Research Trends and Future Perspectives for 2 Phenyl 1,3 Butadiene Chemistry

Emerging Catalytic Systems for Synthesis and Polymerization

Homogeneous Ziegler-Natta catalysts have been foundational in the polymerization of 2-phenyl-1,3-butadiene. researchgate.net More recently, a new generation of catalysts, including transition metal and lanthanide complexes with sophisticated ligand designs, has emerged. researchgate.netsid.ir For instance, rare-earth metal bis(alkyl) complexes ligated with amidino N-heterocyclic carbenes have demonstrated high activity and exceptional 3,4-selectivity (up to 96.9%) in the living polymerization of 2-phenyl-1,3-butadiene. rsc.org This level of control allows for the synthesis of novel polydienes with high glass-transition temperatures. rsc.org

Titanium-based Ziegler-Natta catalysts, such as those utilizing CpTiCl₃/MAO (methylaluminoxane), have been effectively used in the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes. nih.govrsc.org These systems show high 1,4-selectivity and allow for the production of copolymers with well-controlled molecular weights and microstructures. nih.govrsc.org Similarly, titanium [OSSO]-type catalysts activated by MAO have been successful in the isospecific polymerization of 1-phenyl-1,3-butadiene (B73350), achieving high 3,4-regioselectivity and isotacticity. nih.gov

The influence of the catalyst extends to the stereochemistry of the resulting polymer. For example, heterogeneous Ziegler-type catalysts composed of aluminum triisobutyl and titanium tetrachloride can produce polymers with a high cis-1,4-unit content (80–90%). researchgate.net The development of these advanced catalytic systems is crucial for fine-tuning polymer properties to meet the demands of specific high-performance applications. researchgate.netsid.ir

Sustainable Synthesis Routes for 2-Phenyl-1,3-Butadiene

In line with the growing emphasis on green chemistry, significant research efforts are being directed towards developing sustainable synthesis routes for monomers like 2-phenyl-1,3-butadiene. The traditional synthesis often involves multi-step processes that may use harsh reagents or generate significant waste. mdpi.com

A key strategy in sustainable synthesis is the utilization of bio-based feedstocks. For example, 1-phenyl-1,3-butadiene, a related compound, can be synthesized from cinnamaldehyde, which is derivable from renewable resources. nih.gov This approach offers a pathway to reduce the carbon footprint associated with monomer production. Another avenue being explored is the catalytic dehydration of alcohols, which presents a more atom-economical and environmentally benign alternative to traditional methods. mdpi.com For instance, 2-(4-methoxyphenyl)-1,3-butadiene has been synthesized through the dehydration of the corresponding alcohol under mild conditions. mdpi.com

The development of solvent-less or environmentally benign solvent systems, such as emulsion polymerization in water, is another critical area of research for producing polymers derived from butadiene analogues. rsc.org Furthermore, improving the energy efficiency of synthetic processes through advanced catalysis is a continuous goal. The overarching aim is to create economically viable and ecologically sound methods for producing 2-phenyl-1,3-butadiene and its derivatives, aligning the production of advanced materials with principles of sustainability. researchgate.net

Advanced Functional Materials from 2-Phenyl-1,3-Butadiene Derivatives

The incorporation of the phenyl group into a polybutadiene (B167195) backbone imparts unique properties, leading to the development of advanced functional materials. Poly(2-phenyl-1,3-butadiene) exhibits enhanced thermal stability compared to its non-phenylated counterparts and can be used to produce high-temperature thermoplastics with glass transition temperatures (Tg) as high as 325 °C. mdpi.comresearchgate.net

Copolymerization of 2-phenyl-1,3-butadiene with other monomers, such as 1,3-butadiene, allows for the creation of materials with tunable properties. researchgate.net These copolymers can be designed to have specific glass transition temperatures, mechanical strengths, and elastomeric properties. nih.govrsc.org The Tg of such copolymers is highly dependent on the incorporation content of the phenyl-substituted comonomer. nih.govrsc.org

The pendant double bonds in polymers derived from 2-phenyl-1,3-butadiene offer sites for post-polymerization modification. Techniques like thiol-ene click reactions can be used to introduce various functional groups, thereby altering the polymer's surface properties and creating materials with enhanced hydrophilicity or other desired characteristics. nih.gov This versatility allows for the design of materials for a wide range of applications, from specialty elastomers to advanced coatings and composites. idu.ac.idnih.gov The ability to precisely control the molecular architecture through modern polymerization techniques is key to unlocking the full potential of these advanced functional materials. nih.gov

Exploration of Novel Reactivity Pathways

Beyond its use as a monomer, 2-phenyl-1,3-butadiene is a versatile substrate for a variety of chemical transformations, and research continues to uncover novel reactivity pathways. Its conjugated diene system makes it an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. acs.orglibretexts.org This [4+2] cycloaddition allows for the efficient construction of complex six-membered ring systems, which are valuable intermediates in organic synthesis. acs.orgresearchgate.net The stereospecificity of the Diels-Alder reaction is a key feature that is actively studied and exploited. libretexts.org

The reactivity of 2-phenyl-1,3-butadiene is also being explored in the context of other types of cycloadditions, such as [2+2] and [3+4] reactions, which can lead to the formation of different ring structures. acs.org Furthermore, the molecule can undergo reactions involving its phenyl group or the double bonds in other contexts. For example, reactions of phenyl radicals with butadiene systems have been studied to understand the formation of polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net These studies provide fundamental insights into reaction mechanisms relevant to combustion and interstellar chemistry. researchgate.net Computational studies are also being employed to investigate the potential energy surfaces and kinetics of various reactions involving butadiene derivatives, providing a deeper theoretical understanding of their reactivity. nih.govacs.orgcdnsciencepub.com

Q & A

What catalytic systems and conditions optimize the synthesis of buta-1,3-dien-2-ylbenzene, and how should researchers assess reaction efficiency?

Level : Basic

Answer : The compound can be synthesized via Au-catalyzed isomerization of alkynes using 2 mol% catalyst in dichloromethane (DCM) at 40°C for 12 hours, yielding 84% . To validate efficiency, researchers should calculate yields gravimetrically, confirm purity via H/C NMR (e.g., δ 5.19–5.27 for diene protons and 7.31–7.41 ppm for aromatic protons ), and employ gas chromatography-mass spectrometry (GC-MS) to detect byproducts.

How can inconsistencies in reported NMR chemical shifts for this compound be methodologically addressed?

Level : Advanced

Answer : Discrepancies in NMR data may arise from solvent effects, calibration errors, or impurities. Researchers should:

- Cross-reference with literature values (e.g., δ 148.2 and 139.7 ppm for C signals in CDCl ).

- Use internal standards (e.g., tetramethylsilane) for calibration.

- Repeat experiments under identical conditions to isolate variables.

What safety measures are critical when handling this compound given its toxicological profile?

Level : Basic

Answer : Given its structural similarity to carcinogenic 1,3-butadiene (classified as IARC Group 1 ), researchers must:

- Use fume hoods and personal protective equipment (PPE).

- Monitor airborne concentrations below 2.2 mg/m (EU occupational exposure limit ).

- Implement waste disposal protocols for mutagenic compounds.

What experimental approaches elucidate the role of ligand design in Au-catalyzed alkyne isomerization to this compound?

Level : Advanced

Answer : Ligand steric and electronic properties influence catalytic activity. Methodologies include:

- Screening phosphine or N-heterocyclic carbene (NHC) ligands to modulate Au center reactivity.

- Kinetic studies to compare turnover frequencies (TOF) across ligand systems.

- Computational modeling (e.g., DFT) to analyze ligand-substrate interactions.

Which analytical techniques are pivotal for confirming the structural integrity of this compound post-synthesis?

Level : Basic

Answer : Key techniques:

- NMR spectroscopy : Assign peaks to the conjugated diene (δ 5.19–5.27) and aromatic protons (δ 7.31–7.41) .

- GC-MS : Confirm molecular ion (M) at m/z 130.1 and rule out alkyne starting material.

- IR spectroscopy : Validate C=C stretching vibrations (~1600 cm).

How should researchers design studies to evaluate the compound's stability under varying experimental conditions?

Level : Advanced

Answer : Stability can be assessed via:

- Accelerated degradation studies : Expose the compound to heat (40–80°C), light, or humidity, and monitor decomposition by HPLC.

- Kinetic profiling : Measure half-life under acidic/basic conditions using UV-Vis spectroscopy.

- Microscopy : Observe crystallization or aggregation in polar/nonpolar solvents .